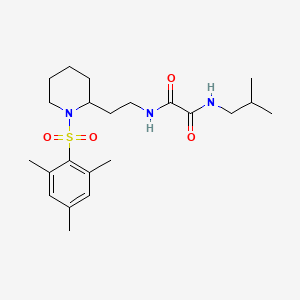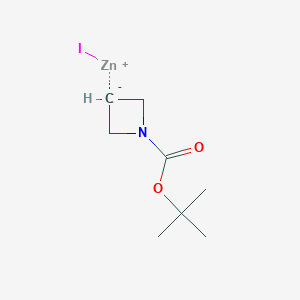
N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)nicotinamide, also known as FPNP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPNP is a small molecule that has been synthesized and studied for its effects on biological systems.
Applications De Recherche Scientifique
Neuroprotection and Cellular Damage Prevention
N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)nicotinamide, through its pharmacological properties, has been investigated for its potential to protect against hypoxia/reoxygenation-induced neuronal cell damage. This compound preferentially inhibits the Na+/Ca2+ exchange inhibitor NCX3, demonstrating therapeutic potential as a new neuroprotective drug (Iwamoto & Kita, 2006).
Modulation of Cellular Pathways
Nicotinamide, a related compound, influences oxidative stress and modulates pathways tied to cellular survival and death, impacting disorders related to immune system dysfunction, diabetes, and aging-related diseases. It acts as a cytoprotectant, blocking cellular inflammatory activation and early apoptotic signs, suggesting a broad therapeutic potential across multiple diseases (Maiese et al., 2009).
Agricultural Applications
Research into derivatives of nicotinic acid, closely related to the mentioned compound, has led to the discovery of novel herbicides. For instance, N-(arylmethoxy)-2-chloronicotinamides exhibit excellent herbicidal activity against specific weeds, highlighting the utility of nicotinamide derivatives in developing new agricultural chemicals (Yu et al., 2021).
Dermatological Applications
Nicotinamide, due to its role in cellular energy metabolism and modulation of oxidative stress, has been explored for various dermatological applications, including nonmelanoma cancer prophylaxis and treatment of blistering disorders, acne vulgaris, and cosmetic indications (Forbat et al., 2017).
Fungicidal Activity
The design and synthesis of N-(thiophen-2-yl) nicotinamide derivatives for fungicidal activity further demonstrate the versatility of nicotinamide derivatives. These compounds have shown excellent activities against cucumber downy mildew, suggesting potential as lead compounds for further agricultural chemical development (Wu et al., 2022).
Metabolic and Pharmacological Studies
Nicotinamide has been a subject of extensive study for its role in cellular bioenergetics and as a key regulator of enzymes consuming nicotinamide adenine dinucleotide (NAD+). It is viewed as a potential target for therapeutic intervention due to its involvement in disease mechanisms, with studies focusing on its effects on metabolic perturbations in cancer cells (Tolstikov et al., 2014).
Propriétés
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-17-7-3-5-15(11-17)12-18(24-10-2-1-8-19(24)25)14-23-20(26)16-6-4-9-22-13-16/h3-7,9,11,13,18H,1-2,8,10,12,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNINBXPDNOZOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2918870.png)




![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]benzoate](/img/structure/B2918882.png)




![1,6,7-trimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2918888.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2918889.png)
![N-(4-fluorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2918890.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2918892.png)